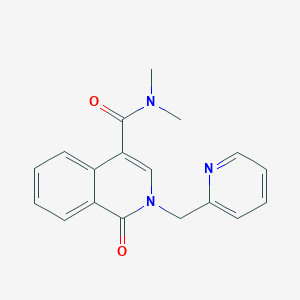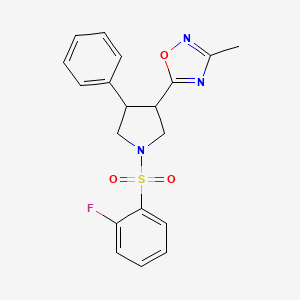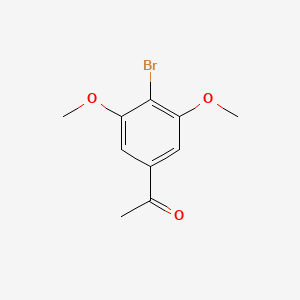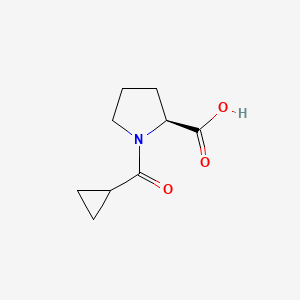![molecular formula C14H9ClF3NO B2458007 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-24-9](/img/structure/B2458007.png)
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the reaction of 4-chlorophenol with 4-(trifluoromethyl)benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other similar compounds, such as:
4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol: This compound has a similar structure but with the trifluoromethyl group in a different position, which can lead to different chemical and biological properties.
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol: Another similar compound with variations in the position of the chloro and trifluoromethyl groups.
These structural differences highlight the uniqueness of this compound and its specific applications in research and industry .
Eigenschaften
IUPAC Name |
4-chloro-2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-3-6-13(20)9(7-11)8-19-12-4-1-10(2-5-12)14(16,17)18/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQFGFAAHWPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2457929.png)
![2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2457930.png)
![N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2457931.png)

![2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B2457934.png)
![4-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2457936.png)
![N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide](/img/structure/B2457937.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2457943.png)

![3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2457946.png)
